molecular formula C14H20N4O B11473740 4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B11473740
M. Wt: 260.33 g/mol
InChI Key: DPDGYGXJMPYVGE-UHFFFAOYSA-N
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Description

4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[55]undec-2-ene-5-carbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pentafluoropyridine with cyclohexyl-Meldrum’s acid in the presence of N,N-diisopropylethylamine and acetonitrile . This reaction forms a fluoroarylated-Meldrum’s acid adduct, which can be further processed to yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized spirocyclic compound, while reduction could produce a simpler, less oxidized structure.

Scientific Research Applications

4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s properties may be exploited in the creation of advanced materials with specific desired characteristics.

Mechanism of Action

The mechanism of action for 4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(pyrrolidin-1-yl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its spirocyclic structure, which imparts specific chemical and physical properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

4-oxo-2-pyrrolidin-1-yl-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile

InChI

InChI=1S/C14H20N4O/c15-10-11-12(19)16-13(18-8-4-5-9-18)17-14(11)6-2-1-3-7-14/h11H,1-9H2,(H,16,17,19)

InChI Key

DPDGYGXJMPYVGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=N2)N3CCCC3)C#N

Origin of Product

United States

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